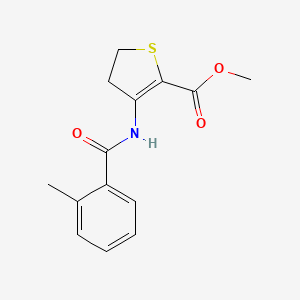

Methyl 3-(2-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . N-Methylbenzamide is a potent PDE10A inhibitor .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid or methylbenzoic acid and amine derivatives . The products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of similar compounds like 2-methylimidazole has been determined using X-ray diffraction . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis

Amides can be synthesized by coupling aldehydes or alcohols with amines or formamides . In a less-studied approach, carboxylic acids can be coupled with formamides .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the properties of N-Methylbenzamide were determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .科学的研究の応用

One study describes the synthesis of 3-amino-2-carbamoylthiophene derivatives, achieved by reacting methyl 3-aminothiophene-2-carboxylate with saturated aqueous ammonia. These derivatives were further reacted with cycloalkanones to form imines, indicating the versatility of thiophene derivatives in synthesizing various organic compounds (Klemm, Wang, & Hawkins, 1995).

Another research effort explored the palladium iodide catalyzed multicomponent carbonylative approaches to synthesize functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. This study showcases the complex reactions thiophene derivatives can undergo, leading to a range of functionalized compounds with potential applications in pharmaceuticals and materials science (Mancuso et al., 2014).

Chemical Properties and Interactions

The crystal structure and computational study of methyl-3-aminothiophene-2-carboxylate, a related compound, reveal its crystallization in the monoclinic system and the presence of various inter- and intra-interactions, such as hydrogen bonding and weak C–H⋯S interactions. This study provides insights into the molecular interactions and properties of thiophene derivatives, which are crucial for understanding their behavior in various applications (Tao et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-6H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPZMRRGAPZGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(SCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329609 |

Source

|

| Record name | methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

389065-21-8 |

Source

|

| Record name | methyl 4-[(2-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)

![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)

![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)